N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide
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Overview
Description
N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a methylpyrrole carbonyl group, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylacetic acid, 1-methylpyrrole-2-carboxylic acid, and pyrrolidine derivatives. The reaction conditions may involve:
Condensation reactions: Using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to form amide bonds.
Cyclization reactions: Employing catalysts such as trifluoroacetic acid (TFA) to facilitate ring closure.
Purification: Techniques like column chromatography and recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization focuses on minimizing reaction time and maximizing product recovery.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups.
Substitution: Utilizing nucleophiles like amines or thiols to replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.
Uniqueness
N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for more targeted interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13(23)20-17-12-22(19(24)18-5-4-10-21(18)2)11-16(17)14-6-8-15(25-3)9-7-14/h4-10,16-17H,11-12H2,1-3H3,(H,20,23)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAMWVDVTVWSPH-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C(=O)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.